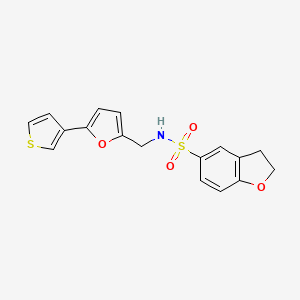
N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their antimicrobial properties. Sulfonamides are synthetic antimicrobial agents that contain the sulfonamide group. They are structurally related to p-aminobenzoic acid (PABA) and can inhibit the bacterial synthesis of folic acid, which is essential for the growth and multiplication of bacteria.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of a suitable amine with a sulfonyl chloride. However, the specific synthesis pathway for N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is not detailed in the provided papers. Nevertheless, similar compounds have been synthesized using various starting materials and catalysts. For instance, paper describes the synthesis of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)benzene sulfonamide derivatives through a multi-step process involving the condensation of aromatic ketones with aromatic aldehydes, followed by further reactions with hydroxylamine hydrochloride and sulphanilamide.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic or heteroaromatic ring. The specific molecular structure of the compound would likely include a furan ring, a thiophene ring, and a dihydrobenzofuran moiety, as suggested by its name. These heterocyclic components are known to contribute to the biological activity of the molecule. The exact structure would be confirmed by spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and possibly X-ray crystallography.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including hydrolysis, which can lead to the loss of their antimicrobial activity. They can also participate in nucleophilic substitution reactions, given the presence of an electrophilic sulfur atom. The reactivity of the compound would be influenced by the electron-donating or electron-withdrawing nature of the substituents on the aromatic rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of heteroatoms like oxygen and sulfur in the rings can affect these properties. The compound's solubility in water and organic solvents would be an important factor in its bioavailability and pharmacokinetics. The stability of the compound under physiological conditions would also be critical for its efficacy as a drug.
Applications De Recherche Scientifique
Corrosion Inhibition
N-((5-(Thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide and related compounds have been explored as corrosion inhibitors for metals. Studies like those conducted by Hari Kumar Sappani and S. Karthikeyan (2014) have shown that these compounds can effectively inhibit the corrosion of mild steel in acidic environments. The efficiency of these inhibitors increases with concentration but decreases with rising temperature. These compounds act through a mixed inhibition mechanism and adhere to the metal surface following the Langmuir adsorption isotherm, as validated by various spectroscopic analyses (Sappani & Karthikeyan, 2014).
Enzyme Inhibition
Compounds structurally related to N-((5-(Thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide have shown promise as inhibitors of human carbonic anhydrase isozymes, crucial for various physiological functions. For instance, Altıntop et al. (2017) discovered that 1,3,4-thiadiazole derivatives, although lacking a direct sulfonamide group, were potent inhibitors of carbonic anhydrase I and II, outperforming standard inhibitors like acetazolamide. This highlights their potential in treating disorders like glaucoma, epilepsy, and certain cancers (Altıntop et al., 2017).
Organic Synthesis and Catalysis
The synthesis and catalytic applications of compounds with sulfonamide moieties have been extensively researched. For example, Hatanaka et al. (2010) developed a coordinatively unsaturated iron-methyl complex that activates C-H bonds in furans and thiophenes, leading to aryl complexes. This method, applied to the dehydrogenative coupling of furans or thiophenes with pinacolborane, exemplifies how these compounds can facilitate novel pathways in organic synthesis (Hatanaka et al., 2010).
Propriétés
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S2/c19-24(20,15-2-4-16-12(9-15)5-7-21-16)18-10-14-1-3-17(22-14)13-6-8-23-11-13/h1-4,6,8-9,11,18H,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTQBESEHYBZNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3R,4R)-4-Methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2505279.png)
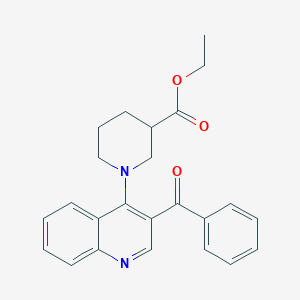
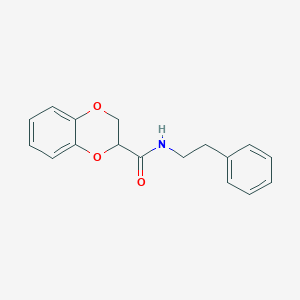
![6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2505285.png)
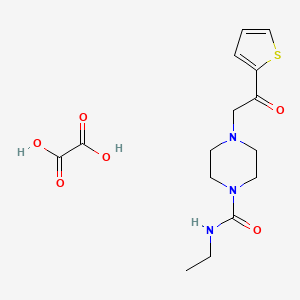
![6-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2505287.png)
![2-Chloro-N-[2-(5-chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]acetamide](/img/structure/B2505290.png)
![6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2505291.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2505295.png)
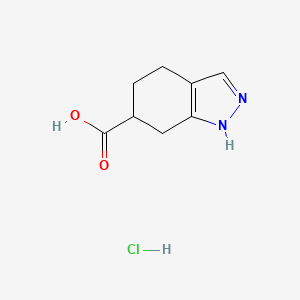
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2505299.png)
![5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2505301.png)